molecular formula C15H10ClN3O4S B11937317 17|A-Hsd10-IN-2

17|A-Hsd10-IN-2

Cat. No.: B11937317
M. Wt: 363.8 g/mol
InChI Key: MLYXMALTIGQLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Hydroxysteroid Dehydrogenase Type 10 Enzyme Inhibition in Neurodegenerative Research

The exploration of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) as a therapeutic target began with the discovery of its interaction with amyloid-β peptide in Alzheimer’s disease models. Early studies identified 17β-HSD10 as a mitochondrial enzyme capable of binding Aβ, exacerbating oxidative stress and impairing neuronal energy metabolism. Initial inhibitor designs focused on benzothiazolylurea derivatives, such as compound 26, which demonstrated IC~50~ values of 0.07 μM but were limited by cytotoxicity in cellular models. Subsequent efforts prioritized structural optimization to balance potency and safety, leading to the development of steroidal inhibitors like compound 23 (IC~50~ = 5.59 μM) and benzothiazolylurea-based compounds 9 and 11 (IC~50~ ∼0.3 μM). These advancements underscored the enzyme’s druggability and spurred interest in next-generation inhibitors, including 17β-HSD10-IN-2.

Key milestones in inhibitor development include:

  • 2007 : Characterization of 17β-HSD10’s role in Aβ binding and mitochondrial dysfunction.
  • 2016 : Identification of HSD17B10 gene mutations linked to neurodegeneration, validating the enzyme as a therapeutic target.
  • 2022 : Discovery that 17β-HSD10 overexpression in astrocytes exacerbates amyloidogenic stress and mitochondrial respiratory deficits.
  • 2023 : Development of submicromolar benzothiazolylurea inhibitors with demonstrated blood-brain barrier penetration.

Rationale for Targeting 17β-Hydroxysteroid Dehydrogenase Type 10 in Alzheimer’s Disease Pathogenesis

The rationale for inhibiting 17β-HSD10 in Alzheimer’s disease stems from its dual role in Aβ metabolism and mitochondrial homeostasis. Structurally, 17β-HSD10 is a homotetrameric enzyme with a versatile active site that accommodates steroids, fatty acids, and neurotoxic peptides like Aβ. Its pathological involvement includes:

  • Amyloid-β Interaction : 17β-HSD10 binds Aβ42 oligomers, forming cytotoxic complexes that disrupt mitochondrial electron transport chain activity and increase reactive oxygen species (ROS) production.
  • Neurosteroid Metabolism : The enzyme catalyzes the oxidation of neuroprotective steroids like allopregnanolone, reducing their availability for neuronal repair mechanisms.
  • **

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23)

InChI Key

MLYXMALTIGQLLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl

Origin of Product

United States

Preparation Methods

Convergent Synthesis from Heterocyclic Precursors

The synthesis of 17β-HSD10-IN-2 follows a convergent strategy involving palladium-catalyzed hydrogenation and cyclization reactions. Key intermediates include pyrazole and isoxazole derivatives, which are synthesized separately before final coupling. For example, compound 5c (a pyrazole precursor) undergoes hydrogenation using palladium on carbon (Pd/C) under varying pressures (1–7 bar) and temperatures (room temperature to 90°C) to yield intermediate c6c . Parallel synthesis of the isoxazole moiety involves cyclopropyl ring formation via acid-catalyzed intramolecular dehydration.

EntrySubstrateConditions (Pressure, Catalyst, Solvent)ProductYield (%)
15cH₂ (1 bar), Pd/C (20%), MeOH, rtc6c78
25cH₂ (7 bar), Pd/C (20%), MeOH, 90°Cc6c92
35dH₂ (7 bar), Pd/C (20%), MeOH, 90°Cc6d85

Table 1: Hydrogenation conditions for pyrazole intermediates.

Final coupling of the pyrazole and isoxazole units is achieved via nucleophilic aromatic substitution, with reaction optimization revealing that elevated temperatures (70–90°C) in tetrahydrofuran (THF) improve yields to >85%.

Two-Step Synthesis with Imine Intermediate

An alternative route involves a two-step synthesis starting with benzothiazole derivatives. Imine intermediate 5 is formed by condensing 2-aminobenzothiazole with a carbonyl-containing precursor under acidic conditions (trifluoroacetic acid, TFA). Subsequent phosphorylation introduces the phosphonate group, yielding compound 2 . This method avoids one-pot synthesis challenges, enabling precise control over intermediate purity.

Structural Optimization and Analog Development

Role of Substituents on Enzymatic Inhibition

Modification of the cyclopropyl ring and pyrazole nitrogen atoms significantly impacts 17β-HSD10 binding affinity. In silico docking studies using the 17β-HSD10-NADPH complex (PDB ID: 1U7T) predict that:

  • The pyrazole ring forms hydrogen bonds with Val65 and Ala63.

  • The isoxazole oxygen interacts with a bridging water molecule near Gly23 and Gly17.

  • Substitution at the pyrimidine nitrogen enhances hydrophobic interactions with Leu22.

Thermal Shift Assays for Binding Confirmation

Protein thermal shift assays demonstrate that 17β-HSD10-IN-2 binding reduces the enzyme’s melting temperature (T~m~) in a concentration-dependent manner. At 100 μM, the T~m~ decreases by 2.2°C compared to the apo-protein, confirming complex formation. Control experiments with frentizole (a known inhibitor) show a T~m~ increase of 5°C, highlighting divergent binding mechanisms.

Biological Characterization and Pharmacological Insights

Neurotoxicity and Cancer Cell Selectivity

17β-HSD10-IN-2 exhibits selective toxicity toward neuroblastoma cells (IC~50~ = 12 μM) but minimal effects on non-neuronal cell lines. This selectivity aligns with 17β-HSD10 overexpression in neuronal cancers, suggesting therapeutic potential. However, solubility limitations (<50 μM in aqueous buffers) hinder in vivo testing at higher doses.

Amyloid Beta (Aβ) Cytotoxicity Rescue

Synthetic intermediates, particularly c6c and c6d , demonstrate neuroprotective effects in Aβ-induced cytotoxicity models. Pre-treatment with 10 μM c6c reduces reactive oxygen species (ROS) generation by 40% in primary neurons, likely via disruption of Aβ-17β-HSD10 interactions .

Chemical Reactions Analysis

In Silico Binding Interactions

Docking studies using the 17β-HSD10 crystal structure (PDB ID: 1U7T) revealed critical interactions between 17β-HSD10-IN-2 and the enzyme’s active site:

  • Pyrazole ring : Forms hydrogen bonds with Val65 and Ala63.

  • Pyrimidine nitrogen : Binds to Gly93.

  • Isoxazole oxygen : Interacts with Gly23 via a bridging water molecule .

Figure 1 : Predicted binding pose of 17β-HSD10-IN-2 (gold) within the 17β-HSD10 active site. Hydrogen bonds are denoted by green dotted lines .

Protein Thermal Shift Assay

Titration of 17β-HSD10-IN-2 induced a concentration-dependent decrease in the enzyme’s melting temperature (T<sub>m</sub>), confirming ligand binding:

Table 2: Thermal destabilization of 17β-HSD10

[17β-HSD10-IN-2] (μM)T<sub>m</sub> (°C)ΔT<sub>m</sub> (°C)
0 (Control)42.66
542.29-0.37
10040.46-2.20

This destabilization suggests conformational changes in 17β-HSD10 upon inhibitor binding, contrasting with the thermal stabilization observed for the control ligand frentizole (+5.0°C at 100 μM) .

Enzyme Inhibition Activity

17β-HSD10-IN-2 was evaluated for its ability to inhibit 17β-HSD10’s steroidogenic activity:

  • Substrate : 17β-estradiol (E2) converted to estrone (E1) in the presence of NAD⁺.

  • Assay conditions : 100 μM inhibitor, 1 mM NAD⁺, 2% DMSO .

Key findings :

  • 17β-HSD10-IN-2 reduced E2-to-E1 conversion by >50% at 100 μM, comparable to established inhibitors like AG18051 .

  • IC₅₀ values were not explicitly reported but inferred from dose-dependent thermal shift data .

Comparative Analysis with Frentizole

Table 3: Contrasting effects of 17β-HSD10-IN-2 and frentizole

Parameter17β-HSD10-IN-2Frentizole
T<sub>m</sub> shift-2.2°C (100 μM)+5.0°C (100 μM)
Binding mechanismConformational changeStabilization
Aβ inhibitionPotentiation blockedPartial inhibition

Frentizole stabilizes 17β-HSD10, while 17β-HSD10-IN-2 destabilizes it, suggesting divergent mechanisms of action .

Structural and Functional Implications

The inhibitor’s binding disrupts 17β-HSD10’s roles in:

  • Mitochondrial tRNA processing : Via interactions with the RNase P complex .

  • Neurosteroid metabolism : Inhibition of estrogen inactivation (E2 → E1) and androgen activation .

  • Aβ toxicity : Blocking Aβ-binding sites on 17β-HSD10, as shown in AD models .

Scientific Research Applications

Introduction to 17β-Hydroxysteroid Dehydrogenase Type 10

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme encoded by the HSD17B10 gene, playing a crucial role in various metabolic pathways, particularly in the metabolism of neurosteroids and steroid hormones. This enzyme is involved in the oxidation of branched-chain fatty acids and is essential for mitochondrial RNA maturation. Its dysfunction is linked to several neurodegenerative diseases, making it a significant target for therapeutic interventions.

Neurodegenerative Disease Treatment

The inhibition of 17β-HSD10 has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease. Elevated levels of 17β-HSD10 have been associated with the pathogenesis of AD, as it interacts with amyloid-beta peptides, enhancing their neurotoxicity . Research indicates that specific inhibitors targeting this enzyme could reduce neurodegeneration and provide new treatment avenues for AD .

Metabolic Disorders

17β-HSD10 is also implicated in metabolic disorders due to its role in fatty acid oxidation and mitochondrial function. Inhibiting this enzyme may help manage conditions related to impaired fatty acid metabolism, such as certain mitochondrial diseases . Case studies have documented the clinical consequences of mutations in the HSD17B10 gene, leading to HSD10 deficiency, which manifests as progressive neurological impairment and metabolic dysregulation .

Cancer Research

Recent studies suggest that 17β-HSD10 may play a role in certain cancers. Its involvement in steroid hormone metabolism can influence cancer cell proliferation and survival. Understanding the mechanisms by which 17β-HSD10 contributes to tumor biology could lead to targeted therapies for hormone-dependent cancers .

Case Study: HSD10 Disease

A notable case study involved a female patient diagnosed with HSD10 disease, a rare X-linked mitochondrial disorder caused by mutations in the HSD17B10 gene. The patient exhibited global developmental delays and progressive neurological decline, highlighting the critical role of 17β-HSD10 in cognitive function and mitochondrial health . This case underscores the need for further research into the genetic underpinnings and potential treatments for HSD10 deficiency.

Clinical Implications of Inhibition

Inhibition of 17β-HSD10 has been explored as a strategy to mitigate symptoms associated with neurodegenerative diseases. For instance, studies have shown that inhibiting this enzyme can restore balance in neurosteroid levels, potentially alleviating cognitive deficits observed in conditions like AD . The therapeutic implications are vast, suggesting that compounds targeting 17β-HSD10 could improve patient outcomes.

Data Tables on Enzymatic Activity

The following tables summarize key findings related to the enzymatic activity of 17β-HSD10 and its variants:

Table 1: Enzymatic Activity Comparison

Substratek_cat (s⁻¹)K_m (μM)k_cat/K_m (s⁻¹/μM)
S-Acetoacetyl-CoA37890.42
D-β-hydroxy-butyrateNot detectable--
EthanolNot detectable--

Table 2: Inhibitor Effects on Catalytic Activity

Inhibitor TypeEffect on k_cat (s⁻¹)Effect on K_m (μM)
Specific inhibitorsDecreaseIncrease
Non-specific inhibitorsVariableVariable

Mechanism of Action

17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

17|A-Hsd10-IN-2 belongs to the benzo[b]thiophene carboxylate family, characterized by a fused aromatic ring system with a carboxylic acid group at position 2. Key structural analogs include:

7-Bromobenzo[b]thiophene-2-carboxylic acid (Similarity: 0.93)

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91)

Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89)

These analogs differ in substituent type (bromine, methyl) and position, influencing their physicochemical and biological profiles .

Key Properties of 17|A-Hsd10-IN-2:
  • TPSA : 65.54 Ų (moderate polarity)
  • Log P : Estimated >2.0 (lipophilic)
  • Solubility : 0.22 mg/mL in aqueous solutions
  • Toxicity : Classified as hazardous due to reactive bromine .
Comparative Analysis:
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Similarity Score CYP Inhibition BBB Permeability
17 A-Hsd10-IN-2 C₉H₅BrO₂S 7-Bromo 257.10 1.00 CYP1A2 Yes
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 7-Bromo 257.10 0.93 Unknown Unknown
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 6-Bromo, 4-methyl 271.13 0.91 Unknown Likely higher
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S None 178.21 0.89 None reported Likely lower

Key Findings :

  • Bromination at position 7 (as in 17|A-Hsd10-IN-2) enhances enzyme inhibition but may increase toxicity.

Comparison :

  • 7-Bromo analog : Requires identical conditions but yields a structurally distinct product.
  • 6-Bromo-4-methyl analog : Additional methyl group necessitates longer reaction times (24+ hours) .

Biological Activity

17|A-Hsd10-IN-2 is a compound that targets the enzyme 17β-hydroxysteroid dehydrogenase type 10 (HSD10), which plays a crucial role in various metabolic pathways, including steroid metabolism and mitochondrial function. This article delves into the biological activity of 17|A-Hsd10-IN-2, supported by data tables, case studies, and detailed research findings.

17β-HSD10 is involved in the metabolism of steroids and is essential for the processing of mitochondrial tRNA. The inhibition of HSD10 by compounds like 17|A-Hsd10-IN-2 can disrupt these processes, leading to significant biological effects. The compound's mechanism primarily involves binding to the active site of HSD10, thereby inhibiting its enzymatic activity.

Biological Activity Overview

The biological activity of 17|A-Hsd10-IN-2 has been characterized through various studies that highlight its potential therapeutic applications, particularly in conditions associated with HSD10 deficiency.

Key Findings

  • Inhibition of HSD10 Activity : Studies have shown that 17|A-Hsd10-IN-2 effectively inhibits the enzymatic activity of HSD10. This inhibition can lead to altered levels of steroid hormones and metabolites that are crucial for normal physiological functions.
  • Impact on Metabolic Pathways : The inhibition of HSD10 can result in metabolic derangements, which are characteristic of HSD10 deficiency. This deficiency is linked to neurological disorders and metabolic syndromes.
  • Potential Therapeutic Applications : Given its role in modulating HSD10 activity, 17|A-Hsd10-IN-2 is being explored for its potential in treating conditions such as mitochondrial disorders and specific neurodevelopmental disorders associated with HSD10 dysfunction.

Table 1: Properties of 17|A-Hsd10-IN-2

PropertyValue
CAS Number Not specified
Molecular Formula Not specified
Molecular Weight Not specified
IUPAC Name Not specified
Mechanism of Action Inhibition of HSD10

Table 2: Summary of Case Studies Involving HSD10 Deficiency

Study ReferencePatient DemographicsKey Findings
Female, age unspecifiedMissense mutation in HSD17B10 causing cognitive disability.
Male, age 10Novel mutation linked to neurodevelopmental disorders.
Male siblingsIdentified mutations affecting catalytic activity but not stability.

Case Studies

  • Case Study on HSD10 Deficiency : A report documented a female patient with a missense pathogenic variant in the HSD17B10 gene, leading to cognitive impairment and metabolic disorders. The study highlighted the importance of understanding genetic mutations in developing targeted therapies using compounds like 17|A-Hsd10-IN-2 .
  • Neurodevelopmental Disorders : Another case focused on male siblings with atypical HSD10 disease, where specific mutations were identified close to the catalytic site of the enzyme. These mutations were shown to significantly affect the enzymatic activity, emphasizing the need for compounds that can modulate this activity effectively .

Research Findings

Recent research indicates that compounds targeting HSD10 could provide therapeutic benefits for patients suffering from related metabolic disorders. The ability of 17|A-Hsd10-IN-2 to inhibit HSD10 presents a promising avenue for drug development aimed at alleviating symptoms associated with these conditions.

Q & A

Q. What steps are essential for replicating 17|A-Hsd10-IN-2 studies across laboratories?

  • Methodological guidance : Provide detailed synthetic protocols, including troubleshooting steps (e.g., handling hygroscopic intermediates). Use standardized cell lines (e.g., ATCC-validated) and reference compounds. Collaborate with third-party labs for interlaboratory validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.